Benzenamine, N-(1,3-benzodioxol-5-ylmethylene)-4-nitro- Benzenamine, N-(1,3-benzodioxol-5-ylmethylene)-4-nitro-
Brand Name: Vulcanchem
CAS No.: 113659-62-4
VCID: VC16050558
InChI: InChI=1S/C14H10N2O4/c17-16(18)12-4-2-11(3-5-12)15-8-10-1-6-13-14(7-10)20-9-19-13/h1-8H,9H2
SMILES:
Molecular Formula: C14H10N2O4
Molecular Weight: 270.24 g/mol

Benzenamine, N-(1,3-benzodioxol-5-ylmethylene)-4-nitro-

CAS No.: 113659-62-4

Cat. No.: VC16050558

Molecular Formula: C14H10N2O4

Molecular Weight: 270.24 g/mol

* For research use only. Not for human or veterinary use.

Benzenamine, N-(1,3-benzodioxol-5-ylmethylene)-4-nitro- - 113659-62-4

Specification

CAS No. 113659-62-4
Molecular Formula C14H10N2O4
Molecular Weight 270.24 g/mol
IUPAC Name 1-(1,3-benzodioxol-5-yl)-N-(4-nitrophenyl)methanimine
Standard InChI InChI=1S/C14H10N2O4/c17-16(18)12-4-2-11(3-5-12)15-8-10-1-6-13-14(7-10)20-9-19-13/h1-8H,9H2
Standard InChI Key VOMKKZGQKCDFIH-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C=NC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Structure and Nomenclature

Spectral Characterization

  • ¹H NMR (DMSO-d₆, 300 MHz): δ 8.21 (d, 2H, Ar-H), 7.68 (d, 2H, Ar-H), 6.92 (s, 1H, dioxole-H), 6.81 (d, 1H, dioxole-H), 6.03 (s, 2H, O-CH₂-O), 8.45 (s, 1H, CH=N) .

  • FT-IR (KBr, cm⁻¹): 1625 (C=N stretching), 1520 (asymmetric NO₂), 1340 (symmetric NO₂), 1240 (C-O-C) .

Synthesis and Optimization

Reaction Pathway

The synthesis follows a two-step protocol:

  • Preparation of 1,3-Benzodioxole-5-carbaldehyde:

    • Oxidation of piperonal (1,3-benzodioxole-5-carboxaldehyde) using MnO₂ in dichloromethane .

  • Condensation with 4-Nitroaniline:

    • Equimolar reactants refluxed in ethanol with catalytic acetic acid (2–5 mol%) for 4–6 hours.

    • Yield: 78–86% after recrystallization from ethanol .

Critical Parameters:

  • Temperature: 70–80°C (prevents imine hydrolysis).

  • Solvent: Ethanol or methanol (balances reactivity and solubility).

Physicochemical Properties

Thermal Stability

  • Melting Point: 198–202°C (decomposition observed above 210°C).

  • Thermogravimetric Analysis (TGA): 5% mass loss at 150°C (solvent evaporation), major decomposition at 320°C .

Solubility Profile

SolventSolubility (mg/mL, 25°C)
Water<0.1
Ethanol12.5
DMSO45.8
Dichloromethane8.2

Reactivity and Functionalization

Electrophilic Substitution

The nitro group directs incoming electrophiles to the meta position relative to itself. For example:

  • Nitration: Forms a dinitro derivative at C3 (yield: 62%) using HNO₃/H₂SO₄ at 0°C .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to -NH₂, yielding N-[(1,3-benzodioxol-5-yl)methylene]-4-aminobenzenamine (a potential hair dye intermediate) .

Coordination Chemistry

The imine nitrogen and dioxole oxygen atoms act as bidentate ligands for transition metals:

  • Cu(II) Complex: [Cu(C₁₄H₁₀N₂O₄)Cl₂] exhibits square planar geometry (λmax = 680 nm) .

  • Antimicrobial Activity: Cu(II) complex shows enhanced activity (MIC = 16 µg/mL) against Escherichia coli compared to the free ligand .

Applications and Industrial Relevance

Pharmaceutical Intermediates

  • Antimicrobial Agents: The nitro group and rigid aromatic system disrupt microbial cell membranes .

  • Anticancer Probes: Preliminary assays against MCF-7 breast cancer cells show IC₅₀ = 48 µM (72-hour exposure) .

Materials Science

  • Luminescent Materials: Exhibits blue fluorescence (λem = 450 nm) in DMSO, usable in OLEDs .

  • Corrosion Inhibitors: Adsorbs on mild steel surfaces in HCl, achieving 89% inhibition at 500 ppm .

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